molecular formula C8H7I2NO2 B2784606 2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid CAS No. 2413379-54-9

2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid

Cat. No.: B2784606
CAS No.: 2413379-54-9
M. Wt: 402.958
InChI Key: QUZFVCVQZZTONJ-UHFFFAOYSA-N
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Description

2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid is a halogenated pyridine derivative characterized by iodine substituents at positions 2 and 5, methyl groups at positions 4 and 6, and a carboxylic acid functional group at position 2.

Properties

IUPAC Name

2,5-diiodo-4,6-dimethylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7I2NO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZFVCVQZZTONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)C)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7I2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5-diiodo-4,6-dimethylpyridine-3-carboxylic acid typically involves the iodination of 4,6-dimethylpyridine-3-carboxylic acid. The reaction is carried out under controlled conditions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction mixture is usually heated to facilitate the iodination process. After completion, the product is purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atoms. Reagents such as potassium permanganate and sodium borohydride are commonly used for these reactions.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.

Scientific Research Applications

2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-diiodo-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The iodine atoms and carboxylic acid group play crucial roles in its binding to enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the pyridine ring significantly impacts molecular properties. Below is a comparative table of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid I (2,5); CH₃ (4,6); COOH (3) C₉H₇I₂NO₂ 446.97 (calculated) High molecular weight, halogenated
2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxylic acid Cl (2); I (5); CH₃ (4,6); COOH (3) C₉H₇ClINO₂ 355.52 (estimated) Mixed halogenation; lower steric bulk
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid Cl (2,6); F (5); COOH (3) C₆H₂Cl₂FNO₂ 209.99 Smaller size; electronegative substituents
5-Acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride CH₃ (2,6); COCH₃ (5); COOH (3) C₁₀H₁₂ClNO₃ 229.66 Acetyl group enhances lipophilicity

Key Observations :

  • However, iodine’s larger atomic radius may reduce solubility in polar solvents .
  • Functional Group Interactions: The carboxylic acid group at position 3 enables hydrogen bonding, a feature shared across analogs.

Biological Activity

2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and research findings.

Synthesis

The synthesis of this compound typically involves the iodination of 4,6-dimethylpyridine-3-carboxylic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is conducted under controlled conditions to ensure high purity of the final product through recrystallization or chromatography.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. For instance, compounds derived from similar structures have shown varying degrees of cytotoxicity against A549 lung adenocarcinoma cells. The structure-activity relationship suggests that modifications in the molecular structure can significantly influence anticancer efficacy .

CompoundIC50 (µM)Cell LineNotes
278–86A549Weak anticancer activity
664A549Enhanced activity with chlorophenyl
8Not specifiedA549Most potent activity observed

The mechanism of action involves interaction with specific molecular targets, inhibiting pathways crucial for cancer cell survival and proliferation. The presence of iodine atoms and the carboxylic acid group is believed to play a vital role in its binding affinity to enzymes and receptors involved in cancer progression .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit selective activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The structural characteristics contribute to its ability to disrupt bacterial cell functions .

The biological activity of this compound can be attributed to its chemical structure. The iodine substituents enhance its reactivity and potential binding interactions with biological targets. The carboxylic acid functionality is crucial for engaging in hydrogen bonding and ionic interactions with biomolecules.

Case Studies

Several case studies have highlighted the compound's potential:

  • Anticancer Efficacy : In a study involving various derivatives of pyridine carboxylic acids, this compound was shown to reduce cell viability in A549 cells significantly compared to controls. This reinforces the need for further investigations into its structure-activity relationships.
  • Antimicrobial Screening : Another study assessed the antimicrobial efficacy against resistant strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited substantial inhibitory effects, suggesting a promising avenue for developing new antimicrobial agents targeting resistant pathogens .

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